N-(Cyanomethyl)pyridazine-3-carboxamide
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Overview
Description
N-(Cyanomethyl)pyridazine-3-carboxamide is a chemical compound with the molecular formula C7H6N4O. It belongs to the class of pyridazine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. Pyridazine derivatives have shown a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Cyanomethyl)pyridazine-3-carboxamide can be achieved through various methods. One common approach involves the cyanoacetylation of amines. This method typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For example, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of cyanoacetylation and the use of efficient reaction conditions can be applied to scale up the synthesis for industrial purposes.
Chemical Reactions Analysis
Types of Reactions
N-(Cyanomethyl)pyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include nucleophilic reagents, aromatic amines, and various catalysts. For example, the reaction of the compound with nucleophilic reagents such as aromatic amines in boiling acetic acid can yield N-arylimino-pyrano[2,3-c]pyridine derivatives .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, the reaction with aromatic amines can lead to the formation of N-arylimino-pyrano[2,3-c]pyridine derivatives .
Scientific Research Applications
N-(Cyanomethyl)pyridazine-3-carboxamide has various scientific research applications, including:
Chemistry: The compound is used as a precursor for the synthesis of various heterocyclic compounds.
Biology: Pyridazine derivatives, including this compound, have shown potential as antimicrobial and anticancer agents.
Medicine: The compound is being investigated for its potential therapeutic applications, including its use as an anti-inflammatory and anticancer agent.
Industry: Pyridazine derivatives are used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of N-(Cyanomethyl)pyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can interact with various enzymes and receptors, leading to its biological effects. For example, pyridazine derivatives have been shown to inhibit certain enzymes involved in inflammation and cancer . The exact molecular targets and pathways involved in the action of this compound are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(Cyanomethyl)pyridazine-3-carboxamide include other pyridazine derivatives, such as pyridazinone and pyridazine-3-carboxamide . These compounds share similar structural features and biological activities.
Uniqueness
This compound is unique due to its specific cyano and carboxamide functional groups, which contribute to its distinct chemical reactivity and biological properties. The presence of these functional groups allows the compound to participate in a variety of chemical reactions and exhibit diverse biological activities .
Properties
IUPAC Name |
N-(cyanomethyl)pyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O/c8-3-5-9-7(12)6-2-1-4-10-11-6/h1-2,4H,5H2,(H,9,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOVLFXAPSIOTBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1)C(=O)NCC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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